2-Methylisoindolin-4-amine

Description

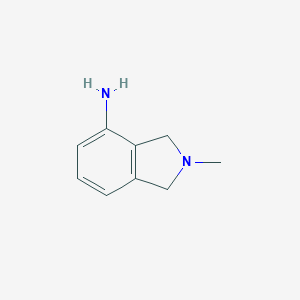

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-dihydroisoindol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-11-5-7-3-2-4-9(10)8(7)6-11/h2-4H,5-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQCHOUSVHXNFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 2-Methylisoindolin-4-amine

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Methylisoindolin-4-amine

Introduction

In the landscape of modern drug discovery, the isoindoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. 2-Methylisoindolin-4-amine (CAS No. 122993-59-3) represents a key exemplar of this class—an aromatic amine whose potential as a building block in medicinal chemistry necessitates a thorough understanding of its fundamental physicochemical properties. These properties are not mere data points; they are the critical determinants of a molecule's behavior in biological systems, governing its absorption, distribution, metabolism, and excretion (ADME).[1][2]

This guide provides a comprehensive framework for the systematic physicochemical profiling of 2-Methylisoindolin-4-amine. Moving beyond a simple data sheet, this document serves as a strategic manual for researchers, scientists, and drug development professionals. It outlines not only what to measure but why each parameter is crucial and how to execute the necessary experiments with scientific rigor. By adopting the methodologies detailed herein, research teams can build a robust data package that de-risks development and enables informed decision-making in the progression of drug candidates.[3][4]

Section 1: Molecular Identity and Structural Attributes

The foundational step in any characterization is confirming the identity and basic structural features of the molecule.

-

IUPAC Name: 2-methyl-2,3-dihydro-1H-isoindol-4-amine

-

CAS Number: 122993-59-3[5]

-

Molecular Formula: C₉H₁₂N₂

-

Molecular Weight: 148.21 g/mol

The structure combines a bicyclic isoindoline core with a primary aromatic amine, features that dictate its chemical personality—particularly its basicity and potential for hydrogen bonding.

Caption: Chemical structure of 2-Methylisoindolin-4-amine.

Section 2: Core Physicochemical Properties: A Strategic Overview

Achieving the right balance of physicochemical properties is paramount for a successful drug candidate.[1] Properties such as solubility, ionization (pKa), and lipophilicity are interdependent and collectively influence a compound's journey to its biological target.

| Property | Symbol(s) | Importance in Drug Discovery |

| Aqueous Solubility | S | Essential for absorption from the gastrointestinal tract and for formulation of intravenous dosage forms. Poor solubility is a primary cause of drug attrition.[1][2] |

| Acidity Constant | pKa | Determines the charge state of the molecule at a given pH. This impacts solubility, membrane permeability, and binding to the target receptor.[4][6] |

| Lipophilicity | LogP, LogD | Measures the affinity of a molecule for a lipid-like environment. It is a key predictor of membrane permeability, but excessive lipophilicity can lead to poor solubility and high metabolism.[1] |

| Purity & Identity | - | Confirms that the correct molecule is being tested and quantifies the level of impurities, which could have their own biological or toxicological effects. |

Section 3: Experimental Protocols for Characterization

This section provides validated, step-by-step protocols for determining the critical .

Aqueous Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method determines thermodynamic solubility, representing the true equilibrium saturation point of the compound. This is the gold standard for understanding a compound's intrinsic solubility, which directly influences its potential for oral absorption and the maximum achievable concentration in formulations.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Preparation: Add an excess amount of solid 2-Methylisoindolin-4-amine (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at pH 7.4.

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (25°C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[7]

-

Sampling: Carefully remove an aliquot of the clear supernatant.

-

Quantification:

-

Prepare a series of calibration standards of 2-Methylisoindolin-4-amine at known concentrations.

-

Analyze the supernatant and the standards using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[8][9]

-

The concentration of the saturated solution is determined by comparing its peak area to the calibration curve. This value is the aqueous solubility.

-

pKa Determination (Potentiometric Titration)

Causality: As an amine, 2-Methylisoindolin-4-amine is basic and will be protonated at acidic pH. Potentiometric titration is a robust method to measure the pKa, the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral form.[6] This value is critical for predicting its behavior throughout the pH gradient of the GI tract.

Caption: Ionization equilibrium of 2-Methylisoindolin-4-amine.

Detailed Protocol:

-

Solution Preparation: Accurately prepare a solution of 2-Methylisoindolin-4-amine (e.g., 0.05 M) in deionized water or a water/co-solvent mixture if solubility is low.[10]

-

Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode to monitor the pH.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using an automated titrator or a burette.[10]

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the first derivative of the titration curve, corresponding to the pH at the half-equivalence point.

Analytical Characterization (HPLC, NMR, MS)

Causality: A suite of analytical techniques is required to unambiguously confirm the structure and assess the purity of the compound. Each technique provides orthogonal, complementary information.

A. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the sample by separating it from any impurities. It is also the basis for quantification in solubility assays. Aromatic amines are well-suited for reverse-phase HPLC.[8][11]

-

Typical Protocol:

-

Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer, monitoring at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).[9]

-

Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure by observing the magnetic properties of atomic nuclei (¹H and ¹³C). The chemical shifts, splitting patterns, and integrations of the peaks provide a detailed map of the molecule's connectivity.[12][13]

-

Typical Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition: Record ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Compare the observed spectra with the expected shifts and patterns for the proposed structure of 2-Methylisoindolin-4-amine. 2D NMR experiments (like COSY and HSQC) can be used for unambiguous assignment.[13]

-

C. Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of the compound. The "nitrogen rule" states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which can be a useful initial check.[14]

-

Typical Protocol:

-

Ionization: Use Electrospray Ionization (ESI) in positive mode, which will protonate the basic amine to form the [M+H]⁺ ion.

-

Analysis: The mass-to-charge ratio (m/z) of the most abundant ion should correspond to the calculated molecular weight of the protonated molecule (148.21 + 1.01 = 149.22). High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

-

Section 4: Data Synthesis and Application

The experimentally determined data should be compiled and interpreted within the context of established drug discovery guidelines, such as Lipinski's "Rule of Five".[1][4] This framework helps to assess the "drug-likeness" of a compound and predict its potential for good oral bioavailability.

Caption: Influence of physicochemical properties on ADME.

Summary Data Table for 2-Methylisoindolin-4-amine:

| Parameter | Value (Experimentally Determined) | Lipinski Guideline | Assessment |

| Molecular Weight (MW) | 148.21 g/mol (Calculated) | ≤ 500 Da | Pass. The low molecular weight is favorable for absorption and diffusion.[6] |

| LogP (Calculated) | To be determined | ≤ 5 | Prediction: Given the structure, the LogP is expected to be low to moderate, likely falling within the acceptable range. Experimental verification is essential. |

| Hydrogen Bond Donors | 1 (from -NH₂) | ≤ 5 | Pass. The single hydrogen bond donor group is well within the guideline. |

| Hydrogen Bond Acceptors | 2 (N from amine, N from ring) | ≤ 10 | Pass. The number of hydrogen bond acceptors is low, which is favorable for membrane permeability. |

| Aqueous Solubility (pH 7.4) | To be determined | - | Prediction: The presence of the basic amine suggests that solubility will be pH-dependent. At pH 7.4, a significant fraction will be neutral, but some solubility is expected due to the polar amine. |

| pKa | To be determined | - | Prediction: The aromatic amine is expected to be a weak base. The exact pKa will dictate the charge state in the gut (pH 1.5-8.0) and blood (pH 7.4).[4] |

Conclusion

The comprehensive physicochemical characterization of 2-Methylisoindolin-4-amine, as outlined in this guide, is a non-negotiable prerequisite for its advancement in any drug discovery program. By systematically applying these robust experimental protocols, researchers can generate a high-quality, reliable dataset. This data package will not only define the molecule's fundamental properties but will also provide critical insights into its potential ADME profile, guide formulation strategies, and ultimately enable a more efficient and successful path from chemical entity to clinical candidate.

References

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Vertex AI Search.

- Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015). RA Journal of Applied Research.

- Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable.

- McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Jay C. McLaughlin.

- Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. (2001). PubMed.

- Kapadia, A. B. (n.d.). Importance of Physicochemical Properties In Drug Discovery. (Review Article). Index Copernicus.

- What are the physicochemical properties of drug? (2023). LookChem.

- Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (n.d.).

- Simultaneous Determination of Aromatic Amines and Pyridines in Soil. (n.d.). Thermo Fisher Scientific.

- 122993-59-3|2-Methylisoindolin-4-amine|BLD Pharm. (n.d.). BLD Pharm.

- Amine Unknowns. (n.d.). Unknown Source.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Unknown Source.

- Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). (2022). Taylor & Francis Online.

- 1 H-NMR spectrum of the compound 2-(4-aminophenyl)isoindoline-1,3-dione. (n.d.).

- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. (n.d.).

- Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. (n.d.). DOI.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Unknown Source.

- Simple Method for the Estimation of pKa of Amines†. (n.d.). Unknown Source.

- Spectroscopic and analytical data for isoindolinone derivatives 1 Electronic Supplementary Material (ESI) for New Journal of Che. (n.d.). Royal Society of Chemistry.

- SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROM

- Amines and Amides: Properties Lab Manual. (n.d.). Studylib.

- Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. (2008). PubMed.

- Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (n.d.). MDPI.

- 1 H NMR spectrum fragment for diastereomeric mixture of isoindolinone... (n.d.).

- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). PubMed Central.

- Simple Method for the Estimation of pKa of Amines. (2014).

- Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annul

- 58446-53-0|4-Amino-2-methyl-7-(methylamino)isoindoline-1,3-dione. (n.d.). BLDpharm.

- 2-Ethyl-4-methylisoindole. (2025). PubChem.

- (2R)-2-methylindoline-4-carboxylic acid. (2026). PubChem.

- Synthesis of isoindolines. (n.d.). Organic Chemistry Portal.

- 2-Methylindoline. (n.d.). NIST WebBook.

- 2-METHYLISOINDOLIN-4-AMINE | 122993-59-3. (n.d.). ChemicalBook.

- 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. (n.d.). PubChem.

- 2-Methylpyrimidin-4-amine. (n.d.). PubChem.

- Preparation method of 2-methylindoline. (n.d.).

- 2-Methylisoindoline. (2025). PubChem.

- Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

- Preparation of N-amino compounds. (n.d.).

- Physical Properties of Amines. (n.d.). BYJU'S.

- Principles of Drug Action 1, Spring 2005, Amines. (2005). Unknown Source.

- 695-34-1 CAS | 2-AMINO 4-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01047. (n.d.). Loba Chemie.

- 24.11: Spectroscopy of Amines. (2024). Chemistry LibreTexts.

Sources

- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 2. What are the physicochemical properties of drug? [lookchem.com]

- 3. rajournals.in [rajournals.in]

- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 5. 2-METHYLISOINDOLIN-4-AMINE | 122993-59-3 [chemicalbook.com]

- 6. fiveable.me [fiveable.me]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide on the Core Mechanism of Action of 2-Methylisoindolin-4-amine

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of available scientific literature, it has been determined that there is currently a lack of specific, publicly accessible research detailing the mechanism of action for the compound 2-Methylisoindolin-4-amine. The scientific community has not yet characterized its molecular targets, the signaling pathways it may modulate, or its specific physiological effects.

While the isoindoline scaffold is a core component of several clinically significant drugs, the biological activity of these molecules is highly dependent on the specific functional groups attached to this core structure. Therefore, directly extrapolating the mechanism of action from these related compounds to 2-Methylisoindolin-4-amine would be scientifically unfounded.

This guide will, however, provide an overview of the known mechanisms of action for structurally related isoindoline-containing compounds to offer a contextual framework. It will also outline the established experimental methodologies that would be necessary to elucidate the mechanism of action for a novel compound like 2-Methylisoindolin-4-amine. This approach is designed to equip researchers with the foundational knowledge and technical direction required to investigate this and other novel chemical entities.

Part 1: The Isoindoline Core in Modern Therapeutics: A Mechanistic Precedent

The isoindoline heterocyclic core is a "privileged structure" in medicinal chemistry, appearing in a variety of approved drugs with diverse therapeutic applications.[1][2] A prominent class of drugs containing a modified isoindoline core (specifically, the isoindoline-1,3-dione or phthalimide ring) are the immunomodulatory imide drugs (IMiDs), which include Thalidomide, Pomalidomide, and Lenalidomide.[2][3]

The mechanism of these IMiDs is well-established and serves as a key example of how the isoindoline scaffold can be leveraged for therapeutic effect. These drugs exert their anti-neoplastic, anti-angiogenic, and anti-inflammatory properties by binding to the protein cereblon (CRBN).[2] CRBN is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). The binding of an IMiD to CRBN allosterically modifies the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, notably the Ikaros family zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells.[3] This targeted protein degradation is central to their therapeutic effects.[2]

It is crucial to reiterate that this mechanism is specific to IMiDs and is dictated by the phthalimide and glutarimide moieties. The mechanism of action for 2-Methylisoindolin-4-amine, which possesses a different substitution pattern, remains to be determined.

Part 2: A Roadmap for Elucidating the Mechanism of Action of 2-Methylisoindolin-4-amine

To determine the mechanism of action for a novel compound such as 2-Methylisoindolin-4-amine, a systematic and multi-faceted experimental approach is required. The following sections outline the key experimental workflows and the rationale behind them.

Target Identification and Validation

The initial and most critical step is to identify the molecular target(s) of 2-Methylisoindolin-4-amine. Several unbiased and target-based approaches can be employed.

Experimental Protocol: Affinity-Based Target Identification

-

Synthesis of an Affinity Probe: Synthesize a derivative of 2-Methylisoindolin-4-amine that incorporates a reactive group (e.g., a photo-activatable crosslinker) and a reporter tag (e.g., biotin).

-

Cell Lysate Incubation: Incubate the affinity probe with cell lysates from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed).

-

Crosslinking and Enrichment: Induce crosslinking (e.g., with UV light) to covalently link the probe to its binding partners. Enrich the probe-protein complexes using streptavidin-coated beads.

-

Protein Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

-

Validation: Validate the identified targets using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding and determine binding affinity with the original, unmodified 2-Methylisoindolin-4-amine.

Rationale: This unbiased approach allows for the discovery of potentially novel targets without prior assumptions about the compound's mechanism.

Characterization of Downstream Signaling Pathways

Once a primary target is identified, the next step is to elucidate the downstream signaling pathways that are modulated by the compound's interaction with its target.

Experimental Protocol: Phospho-Proteomic Profiling

-

Cell Treatment: Treat a relevant cell line with 2-Methylisoindolin-4-amine at various concentrations and time points.

-

Protein Extraction and Digestion: Extract proteins from the treated cells and digest them into peptides.

-

Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution mass spectrometry to identify and quantify changes in protein phosphorylation.

-

Pathway Analysis: Utilize bioinformatics tools (e.g., Ingenuity Pathway Analysis, KEGG) to map the observed phosphorylation changes to specific signaling pathways.

Rationale: Phosphorylation is a key post-translational modification that regulates the activity of most signaling pathways. This method provides a global snapshot of the signaling networks affected by the compound.

Below is a conceptual workflow for elucidating the mechanism of action.

Caption: A conceptual workflow for elucidating the mechanism of action of a novel compound.

Functional Validation and On-Target Effects

To confirm that the observed biological effects of 2-Methylisoindolin-4-amine are a direct result of its interaction with the identified target, functional validation studies are essential.

Experimental Protocol: Genetic Target Invalidation

-

Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in a relevant cell line.

-

Phenotypic Assessment: Assess whether the genetic invalidation of the target protein phenocopies the effects observed upon treatment with 2-Methylisoindolin-4-amine.

-

Compound Treatment in Knockdown/Knockout Cells: Treat the target-deficient cells with 2-Methylisoindolin-4-amine. A significantly reduced or absent response to the compound in these cells would confirm that its activity is mediated through the identified target.

Rationale: This approach provides strong genetic evidence for the on-target mechanism of action of the compound.

The following diagram illustrates the logical relationship for confirming on-target effects.

Caption: Logical relationship for on-target effect validation.

Part 3: Concluding Remarks and Future Directions

The mechanism of action for 2-Methylisoindolin-4-amine remains an open question in the field of medicinal chemistry. While the isoindoline core is present in several well-characterized drugs, the specific biological activity of this particular amine-substituted derivative is unknown. The experimental roadmap outlined in this guide provides a robust framework for researchers to undertake the necessary studies to elucidate its mechanism. Such investigations are essential for understanding its potential therapeutic applications and for the rational design of future drug candidates. The scientific community eagerly awaits research that will shed light on the biological role of this and other novel small molecules.

References

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org [Online]. Available: A review discussing the pharmacological activities and mechanisms of action of drugs containing the isoindoline core, including immunomodulatory drugs like Thalidomide and its analogs.

- Biogenic amine neurotransmitters promote eicosanoid production and protein homeostasis. EMBO reports [Online]. Available: A research article on the signaling roles of biogenic amines in biological systems.

- synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid - International Journal of Advanced Biotechnology and Research. ijabr.in [Online].

- The Polyamine Signaling Pathway in Response to Waterlogging Stress of Paeonia lactiflora. MDPI [Online].

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI [Online]. Available: A comprehensive review of drugs containing the isoindoline core, their synthesis, and mechanisms of action.

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core - Preprints.org. preprints.org [Online]. Available: A preprint version of the review on isoindoline-containing clinical drugs.

- Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - NIH. ncbi.nlm.nih.gov [Online].

- Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents - PubMed. pubmed.ncbi.nlm.nih.gov [Online].

- Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders - PMC - PubMed Central. ncbi.nlm.nih.gov [Online].

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). pubs.acs.org [Online]. Available: A research article on the design and synthesis of iNOS inhibitors.

- Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies - PubMed. pubmed.ncbi.nlm.nih.gov [Online]. Available: A paper on the discovery of novel CDK inhibitors.

- Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed. pubmed.ncbi.nlm.nih.gov [Online].

- Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - MDPI. mdpi.com [Online].

- Pharmacological potential of biogenic amine–polyamine interactions beyond neurotransmission - PMC - NIH. ncbi.nlm.nih.gov [Online]. Available: A review on the interactions between biogenic amines and polyamines.

- Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators - PubMed. pubmed.ncbi.nlm.nih.gov [Online].

- The endogenous amine 1-methyl-1,2,3,4- tetrahydroisoquinoline prevents the inhibition of complex I of the respiratory chain produced by MPP(+) - PubMed. pubmed.ncbi.nlm.nih.gov [Online].

- 1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics - PubMed. pubmed.ncbi.nlm.nih.gov [Online].

- 4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione - BroadPharm. broadpharm.com [Online].

- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC - NIH. ncbi.nlm.nih.gov [Online].

- Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC - NIH. ncbi.nlm.nih.gov [Online].

- Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PubMed Central. ncbi.nlm.nih.gov [Online].

- Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PubMed Central. ncbi.nlm.nih.gov [Online].

Sources

The Isoindoline Scaffold: A Privileged Core in Modern Drug Discovery and a Technical Perspective on 2-Methylisoindolin-4-amine

Abstract

The isoindoline heterocyclic system represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and clinically approved drugs.[1][2] This technical guide provides an in-depth exploration of the isoindoline core's biological significance, focusing on the diverse pharmacological activities exhibited by its derivatives. While direct experimental data on 2-Methylisoindolin-4-amine is not extensively available in current literature, this paper will synthesize existing knowledge on related isoindoline analogs to project its potential biological activities and therapeutic applications. We will delve into the structure-activity relationships of substituted isoindolines, detail relevant experimental protocols for assessing biological activity, and present hypothetical signaling pathways and mechanisms of action for 2-Methylisoindolin-4-amine, thereby providing a valuable resource for researchers, scientists, and drug development professionals.

The Isoindoline Moiety: A Foundation for Diverse Pharmacology

The isoindoline scaffold, a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring, is a versatile template for the design of novel therapeutics.[2] Its structural rigidity and the ability to introduce a variety of substituents at multiple positions allow for the fine-tuning of pharmacological properties.[3][4] Clinically used drugs containing the isoindoline core are employed in the treatment of a wide range of conditions, including cancer, inflammatory diseases, hypertension, and obesity, underscoring the therapeutic importance of this heterocyclic system.[1][5]

The biological activities of isoindoline derivatives are remarkably diverse and include:

-

Enzyme Inhibition: Many isoindoline-based compounds have been identified as potent inhibitors of various enzymes. For instance, derivatives of isoindoline-1,3-dione have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[6][7] Other isoindoline analogs have demonstrated inhibitory effects on histone deacetylases (HDACs) and cyclooxygenases (COX-1 and COX-2), highlighting their potential as anticancer and anti-inflammatory agents, respectively.[4][8]

-

Anticancer Activity: The isoindoline scaffold is a key feature in several anticancer agents. The immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, which are based on an isoindolin-1-one or isoindoline-1,3-dione core, are used in the treatment of multiple myeloma.[1][5] Pomalidomide, notably, features an amino group on the aromatic ring of the isoindoline-1,3-dione moiety, suggesting that amino-substituted isoindolines can possess potent anticancer properties.[9] The anticancer mechanisms of isoindoline derivatives often involve the induction of apoptosis and modulation of key signaling pathways such as MAPK and NF-κB.[10]

-

Central Nervous System (CNS) Activity: Isoindoline derivatives have been investigated for their effects on the CNS. Certain analogs have been developed as potent and selective antagonists of the dopamine D4 receptor, indicating their potential for the treatment of psychiatric disorders.[3]

-

Antimicrobial and Antiviral Activity: The isoindoline core has also been incorporated into compounds with antimicrobial and antiviral properties. For example, triads of 4-aminoquinoline-isoindoline-dione-isoniazid have been synthesized and shown to have antimycobacterial activity.[11] Furthermore, various isoindole derivatives have been explored for their antiviral effects.[12]

2-Methylisoindolin-4-amine: A Compound of Untapped Potential

While the broader family of isoindolines has been extensively studied, 2-Methylisoindolin-4-amine remains a molecule with largely unexplored biological activity. However, by applying principles of medicinal chemistry and drawing parallels with structurally related compounds, we can formulate hypotheses regarding its potential pharmacological profile.

The structure of 2-Methylisoindolin-4-amine combines the core isoindoline scaffold with two key functional groups: a methyl group at the 2-position (the nitrogen atom) and an amino group at the 4-position of the benzene ring.

Hypothetical Biological Targets and Mechanisms of Action

Based on the known activities of related compounds, several potential biological targets and mechanisms of action can be proposed for 2-Methylisoindolin-4-amine:

-

Enzyme Inhibition: The presence of the amino group could facilitate interactions with the active sites of various enzymes. For instance, it could act as a hydrogen bond donor or acceptor, mimicking the interactions of endogenous substrates. Potential enzyme targets could include kinases, proteases, or monoamine oxidases.

-

Receptor Modulation: The overall shape and electronic properties of 2-Methylisoindolin-4-amine might allow it to bind to specific neurotransmitter receptors in the CNS, such as dopamine or serotonin receptors, similar to other isoindoline-based CNS agents.[3]

-

DNA Intercalation: Aromatic amines are known to have the potential to intercalate into DNA, a mechanism that can lead to cytotoxic effects. This suggests a possible, albeit speculative, anticancer activity.

-

Immunomodulation: The structural similarity to pomalidomide, which possesses an amino group, suggests that 2-Methylisoindolin-4-amine could potentially exhibit immunomodulatory effects.[9]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by 2-Methylisoindolin-4-amine, leading to an anticancer effect through the inhibition of a hypothetical kinase and subsequent downstream signaling.

Caption: Hypothetical signaling pathway for 2-Methylisoindolin-4-amine's potential anticancer activity.

Experimental Workflows for Biological Characterization

To elucidate the actual biological activity of 2-Methylisoindolin-4-amine, a systematic experimental approach is required. The following protocols outline key assays for initial screening and characterization.

General Workflow for Preliminary Biological Screening

The initial assessment of a novel compound like 2-Methylisoindolin-4-amine should involve a broad screening panel to identify potential areas of biological activity.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists [pubmed.ncbi.nlm.nih.gov]

- 4. The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. preprints.org [preprints.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design and synthesis of 4-Aminoquinoline-isoindoline-dione-isoniazid triads as potential anti-mycobacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jmchemsci.com [jmchemsci.com]

Foreword: The Architectural Significance of the Isoindoline Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to 2-Methylisoindolin-4-amine Derivatives and Analogs

The isoindoline ring system, a bicyclic framework fusing a benzene ring with a pyrrolidine ring, is recognized as a "privileged structure" in medicinal chemistry.[1] Its rigid, yet three-dimensional, conformation allows for the precise spatial orientation of functional groups, making it an ideal scaffold for interacting with a wide array of biological targets. From oncology to infectious diseases and central nervous system disorders, isoindoline derivatives have demonstrated significant therapeutic potential.[2][3][4] This guide focuses specifically on the 2-Methylisoindolin-4-amine core, a versatile platform where the strategic placement of a methyl group at the 2-position and an amine at the 4-position provides critical handles for synthetic elaboration and fine-tuning of biological activity. As Senior Application Scientists, our objective is to dissect this core, exploring its synthesis, structure-activity relationships, and therapeutic implications to empower researchers in their quest for novel therapeutics.

Section 1: Synthetic Strategies for the 2-Methylisoindolin-4-amine Core and its Analogs

The synthetic accessibility of a chemical scaffold is paramount to its exploration in drug discovery. The 2-Methylisoindolin-4-amine framework can be constructed through various synthetic routes, often involving multi-step sequences that allow for the introduction of diversity at key positions.

Foundational Synthesis of the Isoindoline Ring

A common approach to constructing the isoindoline core involves the annulation of alicyclic amines. One innovative method generates relatively unstable cyclic imines in situ from their corresponding amines. These intermediates then react with aryl lithium compounds that have a leaving group on an ortho-methylene functionality, leading to the formation of polycyclic isoindolines in a single operation.[5] This strategy is advantageous as it starts from commercially available materials and offers a direct entry to complex amine structures.[5]

Another established route involves the cyclization of precursors like 2-benzoylbenzoic acid or phthalic anhydride with appropriate amine sources.[6][7] For instance, the reaction of 6-amino-2-methylquinolin-4-ol with phthalic anhydride in a dioxane–acetic acid mixture under reflux yields a 2-(4-hydroxy-2-methylquinolin-6-yl)-1H-isoindole-1,3(2H)-dione, demonstrating the versatility of anhydride precursors in forming the isoindoline dione structure.[6]

Workflow for Polycyclic Isoindoline Synthesis

The following diagram illustrates a generalized workflow for the synthesis of polycyclic isoindolines via the α-C–H/N–H annulation strategy.

Caption: Generalized workflow for polycyclic isoindoline synthesis.

Derivatization of the 4-Amino Group: A Gateway to Diversity

The 4-amino group is a primary site for modification, allowing for the introduction of a vast array of side chains that can modulate the compound's pharmacological profile. Standard amine chemistry, such as acylation, sulfonylation, and reductive amination, is commonly employed.

For example, in the development of resistance-modifying agents, the free amine of a tricyclic indoline was functionalized with various sulfonyl chlorides to afford a library of sulfonamide analogs.[8] This highlights the importance of the 4-amino position in probing interactions with biological targets.

Protocol: Synthesis of a 4-Sulfonamido-2-Methylisoindoline Derivative (Representative)

This protocol describes a general procedure for the sulfonylation of the 4-amino group, a key step in creating diverse analogs for SAR studies.

Objective: To synthesize N-(2-methylisoindolin-4-yl)benzenesulfonamide.

Materials:

-

2-Methylisoindolin-4-amine hydrochloride

-

Benzenesulfonyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Preparation: To a solution of 2-methylisoindolin-4-amine hydrochloride (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere, add anhydrous pyridine (2.5 eq) and stir for 10 minutes at room temperature.

-

Reaction: Cool the mixture to 0 °C in an ice bath. Add benzenesulfonyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Section 2: Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is the cornerstone of medicinal chemistry. For 2-methylisoindolin-4-amine derivatives, SAR studies have revealed critical insights into the roles of different substituents.

The Criticality of the 4-Position Substituent

The nature of the substituent at the 4-amino position profoundly influences potency and selectivity. In a study of tricyclic indoline resistance-modifying agents against MRSA, removing the side chain at this position entirely resulted in a severe loss of activity.[8] Further exploration showed that sulfonamide moieties were particularly effective, with the nature of the aryl group on the sulfonamide playing a key role in modulating both efficacy and toxicity.[8]

Influence of Aromatic Ring Substitution

Substitution on the isoindoline's aromatic ring is a key strategy for optimizing activity. Halogenation, in particular, has been shown to be crucial. For instance, in the aforementioned study on MRSA resistance-modifying agents, a bromine atom at what corresponds to the R2 position of the tricyclic system was found to be optimal for activity.[8] Replacing the bromine with a chlorine atom slightly reduced the resistance-modifying activity but significantly decreased toxicity against mammalian cells, demonstrating a classic trade-off that can be exploited in drug design.[8]

SAR Summary Diagram

The following diagram summarizes key SAR findings for a generalized 2-Methylisoindolin-4-amine scaffold.

Caption: Key structure-activity relationship trends for the isoindoline core.

Quantitative SAR Data

| Compound ID | R1 (Position 6) | R2 (at 4-Amino) | Biological Activity (IC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Reference |

| Lead 1 | Br | 4-Cl-Ph-SO₂- | 0.5 | >50 | [8] |

| Analog 1a | Cl | 4-Cl-Ph-SO₂- | 1.2 | >100 | [8] |

| Analog 1b | Br | H | >50 | >100 | [8] |

| Analog 1c | Br | 4-F-Ph-SO₂- | 0.8 | >50 | [8] |

This table is a representative example based on trends described in the literature; specific values are illustrative.

Section 3: Biological Activities and Therapeutic Potential

Derivatives of the 2-methylisoindolin-4-amine scaffold have shown promise across multiple therapeutic areas, underscoring the versatility of this chemical core.

Anti-Infective Agents

A significant area of investigation is the development of agents that can combat antibiotic resistance. Certain tricyclic indoline analogs, which share structural similarities, have been shown to resensitize methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics.[8] This approach, known as resistance modification, offers a powerful strategy to revitalize existing antibiotic classes. The mechanism often involves targeting bacterial pathways that confer resistance, although the exact targets for these specific compounds require further elucidation.

Anti-Inflammatory and Anti-Cancer Applications

The isoindoline scaffold is a component of several anti-inflammatory and anti-cancer drugs, such as apremilast and pomalidomide.[1] While these are isoindoline-1,3-diones, the core structure's ability to position functional groups for potent enzyme inhibition is a shared trait. Recently, novel isoindolinone derivatives have been synthesized and evaluated for their inhibitory effects on carbonic anhydrases, enzymes linked to glaucoma and epilepsy, and have also been assessed for anticancer activity.[9]

Furthermore, indoline derivatives have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.[10] A dual-target approach is particularly promising for complex diseases like inflammation.

Signaling Pathway: Dual 5-LOX/sEH Inhibition

The diagram below illustrates how a dual inhibitor can modulate the arachidonic acid cascade to produce an anti-inflammatory effect.

Caption: Dual inhibition of 5-LOX and sEH pathways by an isoindoline derivative.

Section 4: Pharmacokinetics and Metabolism

For any promising compound to become a viable drug candidate, it must possess a suitable pharmacokinetic (PK) profile. Studies on related amine-containing structures provide valuable insights into the potential ADME (Absorption, Distribution, Metabolism, Excretion) properties of 2-methylisoindolin-4-amine derivatives.

Metabolic Pathways

Amine-containing structures are often substrates for monoamine oxidases (MAO) and cytochrome P450 (CYP) enzymes.[11] A retrospective analysis of a structurally related biphenyl-propan-1-amine derivative revealed that its clearance was mediated by both MAO-A and multiple CYP isoforms, including CYP3A4, CYP3A5, and CYP2D6.[11] This highlights the importance of early in vitro metabolic profiling to predict human clearance and potential drug-drug interactions. The presence of the N-methyl group on the isoindoline core can influence metabolic stability, potentially blocking N-dealkylation pathways or altering affinity for metabolizing enzymes.

Physicochemical Properties and Bioavailability

The physicochemical properties of isoindoline derivatives, such as lipophilicity (LogP) and solubility, are critical determinants of their PK behavior.[12] Para-substitution on related phenyl-containing compounds has been shown to have a profound effect on their distribution patterns and residence times in the body.[13] For example, adding a bromo-substituent significantly increased the elimination half-life compared to the parent compound.[13] These findings suggest that strategic modification of the aromatic ring on the 2-methylisoindolin-4-amine core can be used to tune PK parameters.

Key Pharmacokinetic Parameters (Hypothetical Data for Illustration)

| Parameter | Description | Typical Value Range | Impact of Structural Modification |

| CL (Clearance) | Volume of plasma cleared of the drug per unit time. | Low to Moderate | Can be altered by blocking metabolic sites (e.g., adding halogens). |

| Vd (Volume of Distribution) | Apparent volume into which the drug distributes. | Moderate to High | Lipophilicity is a major driver; increased LogP often increases Vd. |

| t₁/₂ (Half-life) | Time required for the drug concentration to reduce by half. | Variable | Dependent on both CL and Vd. |

| F (%) (Bioavailability) | Fraction of administered dose reaching systemic circulation. | >30% desirable | Affected by solubility, permeability, and first-pass metabolism. |

Section 5: Conclusion and Future Directions

The 2-Methylisoindolin-4-amine scaffold represents a highly promising and synthetically tractable core for the development of novel therapeutics. Its derivatives have demonstrated potent biological activities in key areas of unmet medical need, including infectious diseases and inflammation. The strategic importance of the 4-amino and aromatic ring positions as points for chemical modification has been clearly established through SAR studies, providing a rational basis for future design efforts.

Future research should focus on:

-

Target Deconvolution: Identifying the specific molecular targets for compounds that show potent phenotypic effects, such as the MRSA resistance-modifying agents.

-

Multiparameter Optimization: Employing a holistic approach to simultaneously optimize potency, selectivity, and ADME properties to identify viable preclinical candidates.

-

Exploration of Novel Analogs: Expanding the chemical space by exploring bioisosteric replacements for the isoindoline core and introducing novel side chains at the 4-amino position to uncover new biological activities.

By leveraging the insights outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of this privileged scaffold.

References

- Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. (n.d.). Google Scholar.

- Synthesis of Schiff Bases and Isoindolyl- and Thiazolyl-Substituted Quinolines from 6-Amino-2-methylquinolin-4-ol - PMC. (n.d.). NIH.

- Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines - PMC. (n.d.). NIH.

-

Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. (2013). PubMed. [Link]

- US6316471B1 - Isoindolines, method of use, and pharmaceutical compositions. (n.d.).

- EP0529778A1 - Optically active isoindoline derivatives, their production and use. (n.d.).

-

Synthesis and Characterization of 3-Methylene Isoindolinones by Two Synthetic Routes. (2021). Taylor & Francis Online. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Preprints.org. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). Royal Society of Chemistry. [Link]

-

Novel Isoquinolinamine and Isoindoloquinazolinone Compounds Exhibit Antiproliferative Activity in Acute Lymphoblastic Leukemia Cells - PMC. (n.d.). NIH. [Link]

-

Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (n.d.). NIH. [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2022). NIH. [Link]

-

Antiviral activity of isoindole derivatives. (2020). ResearchGate. [Link]

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC. (2023). NIH. [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC. (2024). NIH. [Link]

-

Comparative pharmacokinetics and tissue distribution of the d-enantiomers of para-substituted methylphenidate analogs. (n.d.). PubMed. [Link]

Sources

- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]

- 2. US6316471B1 - Isoindolines, method of use, and pharmaceutical compositions - Google Patents [patents.google.com]

- 3. EP0529778A1 - Optically active isoindoline derivatives, their production and use - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Schiff Bases and Isoindolyl- and Thiazolyl-Substituted Quinolines from 6-Amino-2-methylquinolin-4-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative pharmacokinetics and tissue distribution of the d-enantiomers of para-substituted methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 2-Methylisoindolin-4-amine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoindoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds and clinically approved drugs.[1] Among the numerous derivatives of this versatile core, 2-Methylisoindolin-4-amine emerges as a particularly valuable building block, offering a unique combination of structural features that are strategically leveraged in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the multifaceted role of 2-Methylisoindolin-4-amine in medicinal chemistry. We will delve into its application as a key intermediate, its function as a pharmacophore, and the structure-activity relationships (SAR) of its derivatives, with a particular focus on its emerging significance in the development of targeted therapies such as kinase inhibitors.

Introduction: The Isoindoline Scaffold in Drug Discovery

The isoindoline nucleus, a bicyclic heterocyclic system, has proven to be a fertile ground for the discovery of new drugs. Its rigid structure, combined with the potential for diverse substitution patterns, allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. Prominent examples of isoindoline-containing drugs, such as the immunomodulatory agents thalidomide, lenalidomide, and pomalidomide, highlight the therapeutic potential of this scaffold in treating complex diseases like multiple myeloma.[2][3] The applications of isoindoline derivatives are continually expanding into various therapeutic areas, including neurodegenerative diseases, inflammation, and infectious diseases.[1]

Within this important class of compounds, 2-Methylisoindolin-4-amine presents a distinct set of features: a secondary amine within the isoindoline ring, an N-methyl group that can influence solubility and metabolic stability, and a primary aromatic amine at the 4-position that serves as a versatile handle for further chemical modifications. These characteristics make it a sought-after intermediate for constructing complex molecular architectures with tailored pharmacological profiles.

Synthesis and Chemical Properties of 2-Methylisoindolin-4-amine

A robust and scalable synthesis of 2-Methylisoindolin-4-amine is crucial for its widespread application in drug discovery programs. While various methods exist for the synthesis of the broader isoindoline core, a common approach to obtaining the 4-amino substituted derivative involves a multi-step sequence starting from a readily available substituted phthalic anhydride or a related precursor.

A potential synthetic pathway can be conceptualized as follows:

Caption: Conceptual synthetic pathway to 2-Methylisoindolin-4-amine.

Experimental Protocol: A General Approach to 4-Aminoisoindoline Synthesis

Step 1: Synthesis of N-Methyl-3-nitrophthalimide

-

To a solution of 3-nitrophthalic anhydride in a suitable solvent (e.g., acetic acid), add an equimolar amount of methylamine.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield N-methyl-3-nitrophthalimide.

Step 2: Reduction of the Phthalimide and Nitro Group

-

Suspend N-methyl-3-nitrophthalimide in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Heat the reaction mixture or stir at room temperature, depending on the chosen reducing agent, until the reaction is complete (monitored by TLC).

-

If using a metal-based reducing agent, filter the reaction mixture to remove inorganic salts.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-Methylisoindolin-4-amine.

Physicochemical Properties

The key physicochemical properties of 2-Methylisoindolin-4-amine are summarized in the table below. These properties are crucial for its handling, reaction setup, and for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂ | [4] |

| Molecular Weight | 148.21 g/mol | [4] |

| Boiling Point | 250.7 ± 40.0 °C (Predicted) | [4] |

| Density | 1.123 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 7.79 ± 0.20 (Predicted) | [4] |

The Role of 2-Methylisoindolin-4-amine in Medicinal Chemistry

The strategic importance of 2-Methylisoindolin-4-amine in medicinal chemistry stems from its utility as a versatile building block for creating libraries of compounds for high-throughput screening and for the rational design of targeted therapies.

As a Key Intermediate in Multi-Step Syntheses

2-Methylisoindolin-4-amine serves as a crucial starting material or intermediate in the synthesis of more complex molecules. The primary amino group at the 4-position is a nucleophilic handle that can readily participate in a variety of chemical transformations, including:

-

Amide bond formation: Reaction with carboxylic acids, acid chlorides, or activated esters to introduce diverse side chains.

-

Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

-

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Buchwald-Hartwig and Ullmann couplings: To form C-N bonds with aryl or heteroaryl halides.

These reactions allow for the systematic exploration of the chemical space around the isoindoline core, which is a fundamental aspect of lead optimization in drug discovery.

As a Pharmacophore in Biologically Active Molecules

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The 4-amino-2-methylisoindoline moiety can itself act as a key pharmacophoric element.

Example: Role in Kinase Inhibitors

The 4-amino group can act as a hydrogen bond donor, a common feature in the hinge-binding region of many kinase inhibitors. The isoindoline ring system provides a rigid scaffold to position this and other functionalities for optimal interaction with the ATP-binding pocket of kinases. The N-methyl group can contribute to modulating the physicochemical properties of the molecule, such as lipophilicity and aqueous solubility, which in turn affect its pharmacokinetic profile.

Caption: Pharmacophoric interactions of a hypothetical 2-Methylisoindolin-4-amine-based kinase inhibitor.

Structure-Activity Relationship (SAR) Studies

The 2-Methylisoindolin-4-amine scaffold provides a platform for systematic SAR exploration. For instance, in the context of kinase inhibitors, modifications at the 4-amino position can significantly impact hinge-binding affinity and selectivity. Derivatization of this amine allows for the introduction of various groups that can probe different regions of the kinase active site.

Furthermore, the aromatic ring of the isoindoline core can be substituted to further modulate activity and properties. The N-methyl group, while seemingly a minor modification, can have a profound impact on the overall conformation of the molecule and its metabolic stability. In some cases, the presence of the methyl group can prevent N-dealkylation, a common metabolic pathway, thereby increasing the in vivo half-life of the drug candidate.

A notable example of the medicinal chemistry relevance of the N-methyl isoindoline moiety is in the development of NMDA receptor antagonists. A series of γ-amino alcohols containing an N-methyl isoindoline scaffold have been synthesized and evaluated as ligands for the ifenprodil binding site of the NMDA receptor.[4][5] This work highlights the potential of the N-methylated isoindoline core in the design of agents targeting the central nervous system.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment. The 4-aminoquinazoline core is a well-established pharmacophore in this area, found in several approved anticancer drugs.[6][7] The 4-amino-2-methylisoindoline scaffold can be considered a bioisostere or a structural analog of the 4-aminoquinazoline, presenting a novel and potentially patentable chemical space for the design of new kinase inhibitors.

The isoindoline core offers a different three-dimensional shape and vectoral projection of substituents compared to the quinazoline ring, which can lead to altered selectivity profiles against the kinome. This is a critical aspect of modern kinase inhibitor design, as off-target activities can lead to undesirable side effects.

Conclusion and Future Perspectives

2-Methylisoindolin-4-amine is a valuable and versatile building block in medicinal chemistry. Its unique structural features, including a rigid bicyclic core, a reactive primary amine, and a modulating N-methyl group, make it an attractive starting point for the synthesis of diverse compound libraries and for the rational design of targeted therapeutics. While its full potential is still being explored, its emerging role in the design of kinase inhibitors and other biologically active molecules suggests that 2-Methylisoindolin-4-amine will continue to be a significant contributor to the field of drug discovery. Future research will likely focus on the development of more efficient and scalable synthetic routes to this key intermediate and its incorporation into a wider range of therapeutic agents targeting various disease pathways. The exploration of its derivatives will undoubtedly lead to the discovery of novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties.

References

- Grytsak, O., et al. (2024). Synthesis and PASS-Assisted Evaluation of New Heterocyclic Compounds Containing Hydroquinoline Scaffold. Preprints.org.

-

Hölper, P., et al. (2011). Synthesis of a series of γ-amino alcohols comprising an N-methyl isoindoline moiety and their evaluation as NMDA receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 5809-5813. [Link]

-

Jelali, H., et al. (2021). Synthesis and Characterization of 3-Methylene Isoindolinones by Two Synthetic Routes. Polycyclic Aromatic Compounds, 42(5), 2386-2396. [Link]

-

Kumar, D. N., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

-

Das, D., & Fang, J. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72. [Link]

-

ResearchGate. (n.d.). The anticancer SAR studies of isoindolinone derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

-

Singh, A., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13188-13214. [Link]

-

Královas, K., et al. (2014). Synthesis of Imidazo[2,1-a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides. The Journal of Organic Chemistry, 79(20), 9573-9584. [Link]

-

Goncharov, V., et al. (2018). Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling. The EMBO Journal, 37(17), e99372. [Link]

-

Vaskevich, R. I., et al. (2022). Morita–Baylis–Hillman reactions and an in vitro study of the activity of the obtained compounds against influenza virus. Chemistry of Heterocyclic Compounds, 58(5), 368-375. [Link]

-

Kaur, H., et al. (2020). Design and synthesis of 4-Aminoquinoline-isoindoline-dione-isoniazid triads as potential anti-mycobacterials. Bioorganic & Medicinal Chemistry Letters, 30(22), 127576. [Link]

-

Bondarenko, A. V., et al. (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

-

National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Retrieved from [Link]

-

Chemistry World. (2022, October 27). Diverse pharmaceutical building blocks prepared with evolved enzymes. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. preprints.org [preprints.org]

- 3. Design and synthesis of 4-Aminoquinoline-isoindoline-dione-isoniazid triads as potential anti-mycobacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of a series of γ-amino alcohols comprising an N-methyl isoindoline moiety and their evaluation as NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Data for 2-Methylisoindolin-4-amine: An In-depth Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-Methylisoindolin-4-amine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages foundational spectroscopic principles and data from structurally analogous molecules to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach offers a robust framework for researchers engaged in the synthesis and characterization of novel isoindoline derivatives.

Molecular Structure and Spectroscopic Overview

2-Methylisoindolin-4-amine is a bicyclic aromatic amine with a molecular formula of C₉H₁₂N₂ and a molecular weight of 148.21 g/mol . Its structure consists of an isoindoline core, N-methylated at position 2, and an amino group substituted at position 4 of the benzene ring. The accurate characterization of this molecule is paramount for confirming its identity and purity, which underpins the reliability of subsequent biological and pharmacological studies.

This guide will systematically explore the predicted spectroscopic signatures of 2-Methylisoindolin-4-amine, providing a detailed rationale for the expected chemical shifts, vibrational frequencies, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and spatial arrangement of atoms within a molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-Methylisoindolin-4-amine in a typical deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the benzylic protons of the isoindoline ring, the N-methyl protons, and the protons of the primary amine.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methylisoindolin-4-amine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (H-5, H-6, H-7) | 6.5 - 7.2 | m | 3H | The electron-donating amino group will shield the aromatic protons, shifting them upfield compared to unsubstituted isoindoline. The splitting pattern will be complex due to spin-spin coupling between adjacent protons. |

| Benzylic (H-1, H-3) | ~4.0 - 4.2 | s | 4H | These protons are adjacent to the nitrogen atom and the aromatic ring, resulting in a downfield shift. The two CH₂ groups are chemically equivalent, leading to a single signal. |

| N-Methyl (N-CH₃) | ~2.5 | s | 3H | The methyl group attached to the nitrogen atom will appear as a singlet in the aliphatic region. |

| Amino (NH₂) | ~3.5 | br s | 2H | The chemical shift of amine protons is variable and depends on concentration and solvent. The signal is often broad due to quadrupole broadening and exchange with residual water. |

Experimental Workflow for ¹H NMR Spectroscopy

Caption: Workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on data for 2-methylisoindoline and other substituted aromatics, the following chemical shifts are predicted.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methylisoindolin-4-amine

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-4 | ~145 | The amino group strongly deshields the carbon it is attached to. |

| C-7a | ~140 | Quaternary carbon at the fusion of the two rings. |

| C-3a | ~135 | Quaternary carbon at the fusion of the two rings. |

| C-6 | ~128 | Aromatic CH carbon. |

| C-5 | ~115 | Aromatic CH carbon, shielded by the amino group. |

| C-7 | ~110 | Aromatic CH carbon, shielded by the amino group. |

| C-1, C-3 | ~55 | Benzylic carbons adjacent to the nitrogen atom. |

| N-CH₃ | ~45 | N-methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Predicted IR Spectral Features

The IR spectrum of 2-Methylisoindolin-4-amine is expected to show characteristic absorption bands for the N-H and C-N bonds of the aromatic amine, the C-N bond of the tertiary amine in the isoindoline ring, and the C-H bonds of the aromatic and aliphatic parts of the molecule.

Table 3: Predicted IR Absorption Bands for 2-Methylisoindolin-4-amine

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Amine) | 3400 - 3300 | Medium | Asymmetric and symmetric stretching |

| C-H (Aromatic) | 3100 - 3000 | Medium | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Medium | Stretching |

| N-H (Amine) | 1650 - 1580 | Medium-Strong | Bending (scissoring) |

| C=C (Aromatic) | 1600 - 1450 | Medium-Strong | Ring stretching |

| C-N (Aromatic Amine) | 1335 - 1250 | Strong | Stretching |

| C-N (Tertiary Amine) | 1250 - 1020 | Medium | Stretching |

| C-H (Aromatic) | 900 - 675 | Strong | Out-of-plane bending |

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid 2-Methylisoindolin-4-amine is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: A background spectrum of the empty ATR crystal is recorded to account for atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: The sample spectrum is then recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

Predicted Mass Spectrum and Fragmentation

In an electron ionization (EI) mass spectrum, 2-Methylisoindolin-4-amine is expected to show a molecular ion peak (M⁺˙) at m/z 148. The fragmentation pattern will be dictated by the stability of the resulting carbocations and radical species. The "nitrogen rule" is a useful principle in the mass spectrometry of nitrogen-containing compounds, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Since 2-Methylisoindolin-4-amine has two nitrogen atoms, its molecular weight is an even number (148).[2]

Key Predicted Fragmentation Pathways:

-

Alpha-Cleavage: The most common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom.[2] For 2-Methylisoindolin-4-amine, this would involve the loss of a hydrogen radical from one of the benzylic carbons to form a stable iminium ion at m/z 147.

-

Loss of Methyl Group: Cleavage of the N-CH₃ bond can lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 133.

-

Retro-Diels-Alder (RDA) type fragmentation: The isoindoline ring can undergo a characteristic RDA-type fragmentation, leading to the formation of various smaller fragments.

-

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the aromatic ring can also occur.

Caption: Predicted major fragmentation pathways for 2-Methylisoindolin-4-amine.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of 2-Methylisoindolin-4-amine

| m/z | Proposed Fragment |

| 148 | [C₉H₁₂N₂]⁺˙ (Molecular Ion) |

| 147 | [C₉H₁₁N₂]⁺ |

| 133 | [C₈H₉N₂]⁺ |

| 118 | [C₈H₈N]⁺ |

| 91 | [C₇H₇]⁺ |

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 2-Methylisoindolin-4-amine. The predicted NMR, IR, and MS data, based on established principles and analysis of analogous structures, offer a valuable resource for researchers working on the synthesis and characterization of this and related compounds. Experimental verification of these predictions will be crucial for the definitive structural assignment of 2-Methylisoindolin-4-amine.

References

-

Royal Society of Chemistry. (n.d.). Supporting information - Indoles. Retrieved from [Link]

-